

Structural Elucidation and Spectroscopic Profiling of 3-Methylcinnamic Acid Butyl Ester

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Compound of Interest

Compound Name:	3-Methylcinnamic acid butyl ester
CAS No.:	173593-27-6
Cat. No.:	B12556722

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Executive Summary

In the realm of drug development and medicinal chemistry, the precise characterization of synthetic intermediates and prodrugs is paramount. **3-Methylcinnamic acid butyl ester** (also known as butyl (E)-3-(m-tolyl)acrylate) is a highly lipophilic derivative of 3-methylcinnamic acid. By masking the carboxylic acid moiety with a butyl chain, researchers can significantly alter the molecule's pharmacokinetic profile, enhancing membrane permeability and bioavailability. This whitepaper provides an in-depth, self-validating technical guide to the synthesis, isolation, and comprehensive spectroscopic characterization (NMR, FTIR, and MS) of this critical compound.

The Structural Paradigm

The parent compound, [1](#)[1], is a white crystalline solid with a melting point of approximately 116 °C[2]. While the parent acid offers potential anti-inflammatory and antimicrobial properties, its polarity can limit cellular uptake. Esterification to the butyl ester transforms the molecule into a viscous, lipophilic liquid. The structural elucidation of this ester requires orthogonal analytical techniques to unambiguously confirm the carbon backbone, the meta-substitution pattern of the aromatic ring, and the (E)-stereochemistry of the alkene.

Self-Validating Synthesis & Sample Preparation Protocol

To obtain high-purity spectroscopic data, the sample must be synthesized and isolated using a self-validating methodology that prevents the carryover of starting materials.

Protocol: Dean-Stark Esterification

- **Reaction Setup:** Combine 3-methylcinnamic acid (1.0 eq) and 1-butanol (5.0 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
- **Causality of Thermodynamic Control:** Equip the flask with a Dean-Stark trap and a reflux condenser. Toluene forms an azeotrope with the byproduct water. As the mixture refluxes, the trap continuously removes water, driving the equilibrium entirely toward the ester product via Le Chatelier's principle.
- **In-Process Validation:** Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The ester is significantly less polar than the parent acid. The complete disappearance of the low-R_f acid spot serves as the primary validation of reaction completion.
- **Workup & Isolation:** Wash the organic layer with saturated aqueous NaHCO₃. This step is critical: it neutralizes the p-TsOH catalyst and deprotonates any trace unreacted starting acid, partitioning it into the aqueous layer. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the pure butyl ester as a pale yellow oil.

Comprehensive Spectroscopic Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for mapping the proton environments and confirming the stereochemistry of the synthesized ester, as highlighted in the [3\[3\]](#).

Methodology & Causality: Dissolve 10 mg of the sample in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen due to the high lipophilicity of the ester. For ¹³C NMR, a relaxation delay (D1) of 3 seconds is strictly enforced. This extended delay ensures that quaternary carbons (which lack attached protons for Nuclear

Overhauser Effect enhancement and have longer T1 relaxation times) fully relax between pulses, preventing signal attenuation.

Stereochemical Validation: The coupling constant (J) of 16.0 Hz for the vinylic protons (H- α and H- β) is the definitive marker for the (E)-isomer. The Karplus equation dictates that trans protons with a dihedral angle of $\sim 180^\circ$ exhibit large coupling constants (14-18 Hz), unambiguously differentiating it from the (Z)-isomer (typically 8-12 Hz)[3].

Table 1: ^1H NMR Spectral Data (400 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
Butyl -CH ₃	0.96	Triplet (t)	3H	7.4	Aliphatic methyl
Butyl -CH ₂ -	1.42	Sextet (sx)	2H	7.4	Aliphatic methylene
Butyl -CH ₂ -	1.68	Quintet (q)	2H	7.0	Aliphatic methylene
Butyl -O-CH ₂ -	4.20	Triplet (t)	2H	6.7	Oxymethylene
Ar-CH ₃	2.37	Singlet (s)	3H	-	Aromatic methyl
Alkene H- α	6.42	Doublet (d)	1H	16.0	trans-Alkene proton
Ar H-4	7.18	Doublet (d)	1H	7.6	Aromatic proton
Ar H-5	7.28	Triplet (t)	1H	7.6	Aromatic proton
Ar H-2	7.33	Broad Singlet (br s)	1H	-	Aromatic proton
Ar H-6	7.35	Doublet (d)	1H	7.6	Aromatic proton
Alkene H- β	7.65	Doublet (d)	1H	16.0	trans-Alkene proton

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
13.8	CH ₃	Butyl -CH ₃
19.3	CH ₂	Butyl -CH ₂ -
21.4	CH ₃	Ar-CH ₃ (m-Tolyl)
30.8	CH ₂	Butyl -CH ₂ -
64.4	CH ₂	Butyl -O-CH ₂ -
118.5	CH	Alkene C- α
125.4	CH	Aromatic C-6
128.8	CH	Aromatic C-2, C-5
131.0	CH	Aromatic C-4
134.5	C (quat)	Aromatic C-1 (ipso to alkene)
138.5	C (quat)	Aromatic C-3 (ipso to methyl)
144.8	CH	Alkene C- β
167.2	C (quat)	Ester C=O

Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Methodology & Causality: Attenuated Total Reflectance (ATR) FTIR using a diamond crystal is utilized. ATR is specifically chosen over traditional KBr pelleting because the butyl ester is a viscous liquid at room temperature. ATR requires zero sample preparation, eliminating the risk of moisture absorption that plagues KBr pellets and prevents false-positive broad O-H stretching bands[4].

Mechanistic Insight: The conjugation of the ester carbonyl with the adjacent alkene and aromatic ring delocalizes electron density. This weakens the C=O double bond character, lowering its stretching frequency from a typical aliphatic ester ($\sim 1735\text{ cm}^{-1}$) to a highly diagnostic 1710 cm^{-1} .

Table 3: ATR-FTIR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Structural Assignment
2960, 2870	Medium	sp ³ C-H stretching	Butyl aliphatic chain
1710	Strong	C=O stretching	α,β-unsaturated ester carbonyl
1635	Medium	C=C stretching	trans-Alkene double bond
1165	Strong	C-O-C stretching	Ester ether linkage
980	Strong	C-H out-of-plane bending	trans-Alkene (E-isomer)
780, 690	Strong	C-H out-of-plane bending	meta-Disubstituted benzene

Electron Ionization Mass Spectrometry (GC-EI-MS)

Methodology & Causality: Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard for volatile esters[4]. An ionization energy of 70 eV is strictly applied. This specific energy level is critical because it imparts enough residual energy to the molecular ion to induce predictable, reproducible fragmentation pathways that can be orthogonally validated against standard mass spectral libraries.

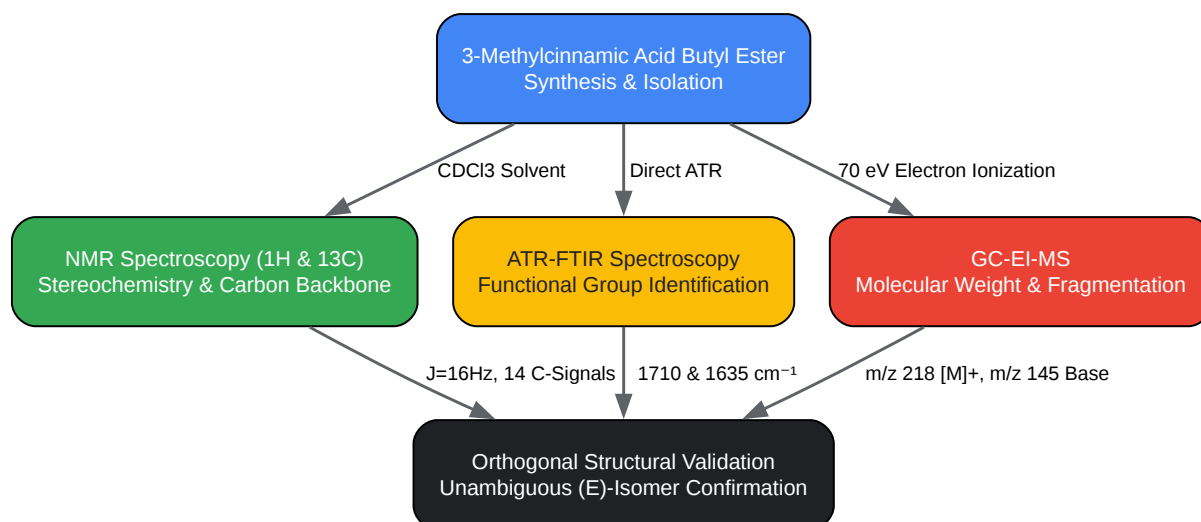
Fragmentation Causality: The base peak at m/z 145 arises from α-cleavage (loss of the butoxy radical, •OC₄H₉), yielding a cinnamoyl cation that is highly stabilized by resonance across the aromatic ring and the alkene. Furthermore, the peak at m/z 162 is the result of a classic McLafferty rearrangement, where the ester carbonyl oxygen abstracts a γ-hydrogen from the butyl chain, expelling 1-butene and leaving the parent acid radical cation.

Table 4: GC-EI-MS Fragmentation Data (70 eV)

m/z Ratio	Relative Abundance (%)	Fragment Ion	Fragmentation Pathway
218	15	$[M]^{+\bullet}$	Molecular ion (C ₁₄ H ₁₈ O ₂)
162	45	$[M - C_4H_8]^{+\bullet}$	McLafferty rearrangement (loss of butene)
145	100	$[M - C_4H_9O]^+$	α -cleavage (cinnamoyl cation, base peak)
117	60	$[C_9H_9]^+$	Loss of CO from m/z 145
91	35	$[C_7H_7]^+$	Tropylium cation formation

Mechanistic Workflow: Orthogonal Validation

The structural validation of **3-methylcinnamic acid butyl ester** is not reliant on a single technique; rather, it is a self-validating system where each spectroscopic method orthogonally confirms the findings of the others. The workflow below illustrates this logical convergence.



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Orthogonal spectroscopic workflow for the structural validation of **3-methylcinnamic acid butyl ester**.

Conclusion

The comprehensive spectroscopic profiling of **3-methylcinnamic acid butyl ester** demonstrates the necessity of a multi-faceted analytical approach. By combining the stereochemical precision of NMR, the functional group mapping of ATR-FTIR, and the structural fragmentation pathways of EI-MS, researchers can establish a self-validating dataset. This rigorous characterization is a mandatory prerequisite for utilizing this compound in downstream pharmacological assays, structure-activity relationship (SAR) studies, and advanced drug delivery formulations.

References

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